

Core Safety Profile and Handling of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Trimethylsilylphenylboronic acid*

Cat. No.: B095774

[Get Quote](#)

Introduction: The Duality of a Versatile Reagent

4-Trimethylsilylphenylboronic acid (CAS No. 17865-11-1) has emerged as a highly versatile and valuable reagent in modern organic synthesis.^[1] Its unique structure, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling and a trimethylsilyl group to enhance stability and solubility, makes it a preferred building block in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science development.^{[2][3]} It is instrumental in forging new carbon-carbon bonds, a fundamental process in creating novel drug candidates and advanced materials.^{[1][2]}

However, the very reactivity that makes this compound a powerful synthetic tool necessitates a thorough and proactive approach to safety. As with any active chemical reagent, understanding its hazard profile is not merely a regulatory formality but the foundation of sound scientific practice. This guide provides a comprehensive overview of the safety information, handling protocols, and emergency procedures for **4-Trimethylsilylphenylboronic acid**, designed for the discerning researcher who understands that experimental success is intrinsically linked to a safe laboratory environment. The protocols herein are designed as self-validating systems, where the logic behind each step is explained to foster a deep-seated culture of safety.

Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. **4-Trimethylsilylphenylboronic acid** is classified as hazardous, and its primary risks are associated with irritation to the skin, eyes, and respiratory system.^{[4][5]} The Globally

Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Classification

The following table summarizes the GHS hazard classification for **4-Trimethylsilylphenylboronic acid** based on aggregated data from multiple safety data sheets.
[5]

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	2	!	Warning	H315: Causes skin irritation[4] [5][6]
Serious Eye Damage/Eye Irritation	2A	!	Warning	H319: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity (Single Exposure)	3	!	Warning	H335: May cause respiratory irritation[5]

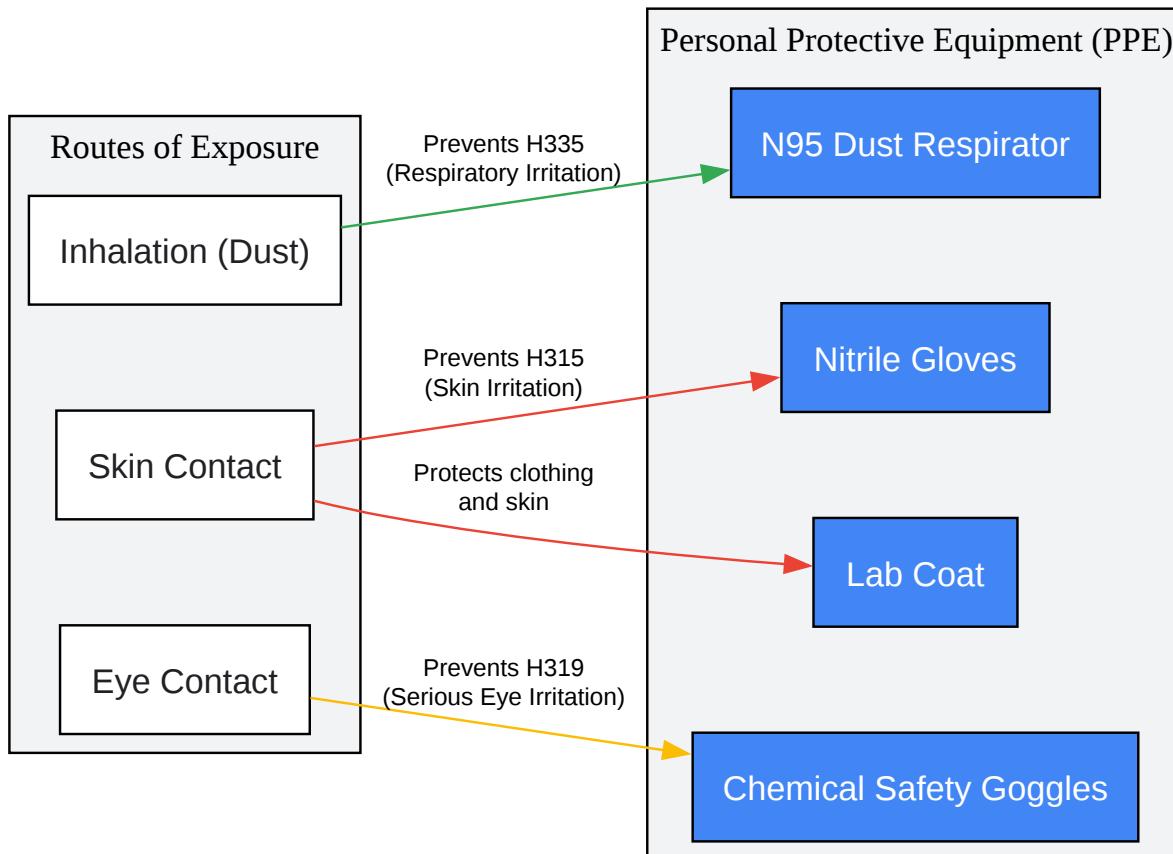
Causality Insight: The boronic acid functional group can interact with biological molecules, and the fine, crystalline powder form of the compound can be easily aerosolized, leading to these irritant effects upon contact or inhalation.[4]

Physical and Chemical Properties

Understanding the physical state of the chemical is critical for anticipating its behavior during handling.

Property	Value
Appearance	White to off-white crystalline powder[2]
Molecular Formula	C ₉ H ₁₅ BO ₂ Si[2][8][9]
Molecular Weight	194.11 g/mol [2][5][8][10]
Melting Point	173 - 178 °C[2][10]
Stability	Stable under normal, recommended storage conditions[6][7]
Incompatibilities	Strong oxidizing agents, strong acids, and strong bases[4][6]

Engineering Controls and Personal Protective Equipment (PPE)


A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls and is supplemented by appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the specific hazards and routes of exposure identified.

Engineering Controls

- Chemical Fume Hood: All weighing and handling of **4-Trimethylsilylphenylboronic acid** powder must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure by containing the fine dust that can become airborne. [7]
- Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.
- Eye Wash Station and Safety Shower: Immediate access to a functional eye wash station and safety shower is mandatory in any area where this chemical is handled.[4]

Personal Protective Equipment (PPE)

The logical relationship between potential exposure routes and the selection of PPE is critical for ensuring comprehensive protection.

[Click to download full resolution via product page](#)

Caption: PPE selection as a direct countermeasure to specific exposure routes.

Mandatory PPE:

- Eye Protection: Chemical safety goggles are required at all times. Standard safety glasses do not provide a sufficient seal to protect from fine dust.[4][7]
- Hand Protection: Nitrile gloves should be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[4]

- Respiratory Protection: An N95-rated (US) or equivalent dust respirator is necessary when handling the powder, especially outside of a fume hood, to mitigate the risk of respiratory tract irritation.[4][8]
- Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned.[4]

Step-by-Step Safe Handling and Storage Protocols

Adherence to a standardized protocol minimizes variability and risk. The causality for each step is rooted in the chemical's properties and hazard profile.

Protocol for Weighing and Handling the Solid

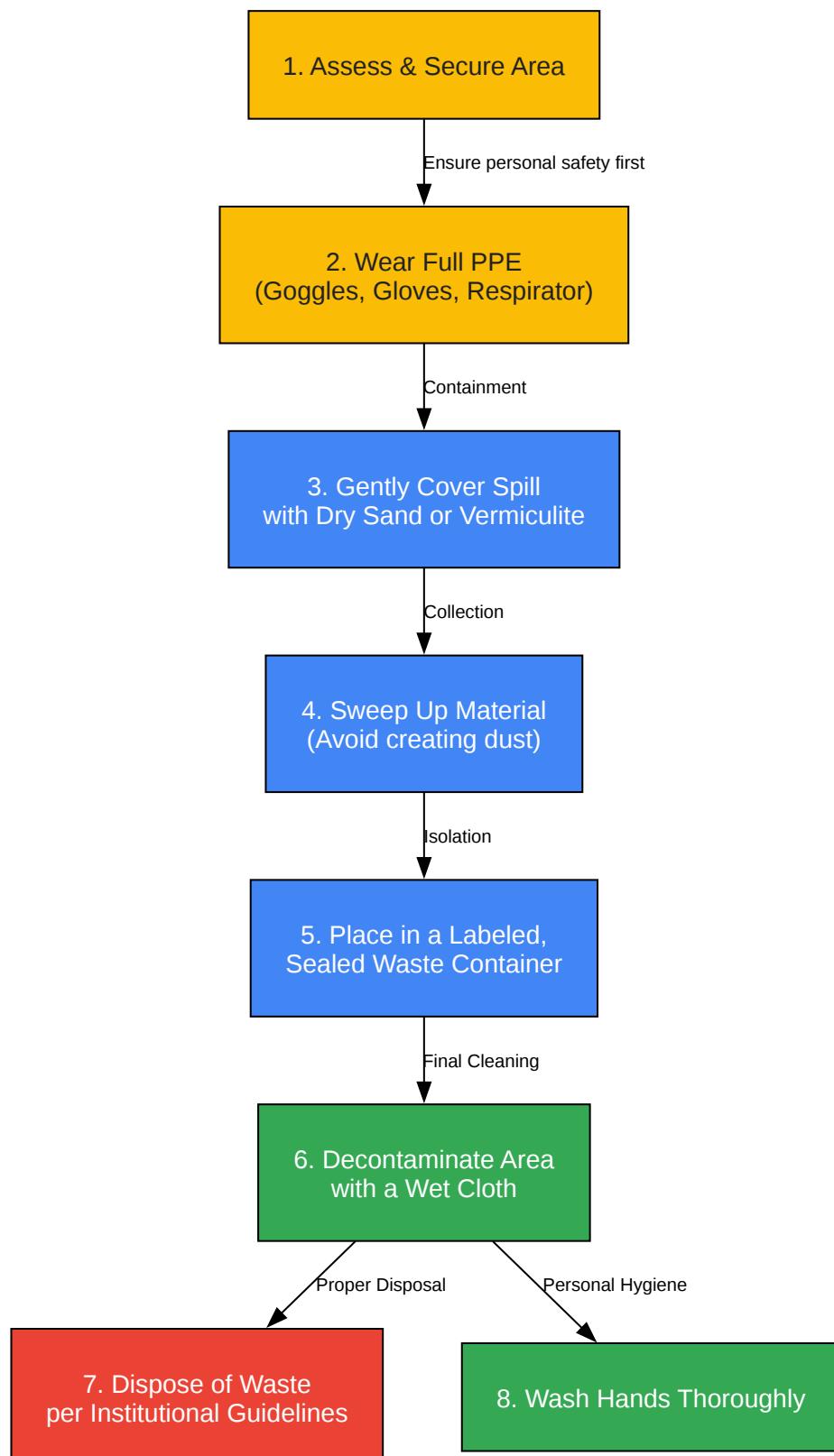
- Preparation: Before retrieving the chemical from storage, ensure your workspace in the fume hood is clean and uncluttered. Confirm that all required PPE is correctly worn.
- Equilibration: Allow the container to reach room temperature before opening. This prevents moisture from the air from condensing inside the container, which could affect the integrity of the reagent.
- Dispensing: Perform all powder transfers within the fume hood. Use a spatula to carefully transfer the desired amount of the white to off-white crystalline powder to a tared weigh boat or directly into the reaction vessel.[2] Avoid any actions that could generate dust, such as dropping or rapid scooping.
- Cleaning: After dispensing, securely close the container. Decontaminate the spatula and the weighing area with a damp cloth to collect any residual dust, followed by a proper waste disposal procedure.
- Post-Handling: Wash hands and forearms thoroughly with soap and water after completing the task, even though gloves were worn.[4]

Storage Requirements

Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

- Container: Keep the container tightly closed to prevent moisture ingress and contamination.
[\[4\]](#)
- Location: Store in a cool, dry, and dark place.[\[4\]](#) A designated, well-ventilated chemical storage cabinet is ideal.
- Segregation: Store away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions.[\[4\]](#)[\[6\]](#)

Emergency Procedures: A Self-Validating Response System


In the event of an exposure or spill, a pre-planned, logical response is critical.

First-Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[\[4\]](#)[\[7\]](#) The swiftness of this action is critical to mitigating serious eye irritation.
- Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs and persists, seek medical advice.[\[4\]](#)[\[7\]](#)
- Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor.[\[7\]](#)
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek medical attention.

Small Spill Response Protocol

This workflow ensures that a spill is managed safely and effectively, preventing secondary contamination and exposure.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe management of a small chemical spill.

Toxicological Profile

The toxicological data for **4-Trimethylsilylphenylboronic acid** is not exhaustive, which necessitates a cautious approach.

- Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is available.[4]
- Irritation: It is confirmed to be a skin irritant (Category 2) and a serious eye irritant (Category 2A).[4][5] It may also cause irritation to the respiratory system.[5]
- Chronic Toxicity: There is no data available regarding carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[4] The absence of data does not mean the absence of hazard. Therefore, exposure should always be minimized.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

- Waste Material: Unused **4-Trimethylsilylphenylboronic acid** and any materials contaminated with it (e.g., weigh boats, gloves, absorbent material from spills) must be disposed of as hazardous chemical waste.
- Containers: Do not reuse empty containers. They should be treated as hazardous waste.
- Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | C9H15BO2Si | CID 1710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Trimethylsilyl)phenylboronic acid = 95.0 17865-11-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. 4-(トリメチルシリル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Core Safety Profile and Handling of 4-Trimethylsilylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095774#safety-information-and-msds-for-4-trimethylsilylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com